molecular formula C13H20N2O3 B13800418 1-Cyclohexyl-5-isopropylbarbituric acid CAS No. 839-65-6

1-Cyclohexyl-5-isopropylbarbituric acid

Cat. No.: B13800418
CAS No.: 839-65-6
M. Wt: 252.31 g/mol
InChI Key: AXXCGIMLMVLZKI-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-isopropylbarbituric acid is a barbiturate derivative of significant interest in chemical and materials science research. The compound's core structure is based on the barbituric acid scaffold, a well-known motif in the development of compounds with diverse properties . As part of the barbiturate class, it serves as a key intermediate for exploring molecular assembly and crystal engineering, particularly in the study of hydrogen-bonded supramolecular structures . Researchers utilize this and similar 5,5-disubstituted barbituric acids to engineer advanced materials and investigate polymorphic behavior, which is crucial for understanding solid-form properties . The structural features of this compound, including its cyclohexyl and isopropyl substituents, make it a valuable scaffold for constructing complex molecular architectures, such as spirobarbituric acid derivatives, which are relevant in the synthesis of biologically active molecules . This product is provided for research and development purposes in laboratory settings only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

839-65-6

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

1-cyclohexyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H20N2O3/c1-8(2)10-11(16)14-13(18)15(12(10)17)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,14,16,18)

InChI Key

AXXCGIMLMVLZKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC(=O)N(C1=O)C2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Derivatization Chemistry

Classical and Contemporary Synthetic Routes to Barbituric Acid Scaffolds

The core of 1-Cyclohexyl-5-isopropylbarbituric acid is the pyrimidinetrione ring, commonly known as the barbituric acid scaffold. The synthesis of this fundamental structure has been a cornerstone of medicinal chemistry for over a century.

Condensation Reactions for Pyrimidinetrione Ring Formation

The most traditional and widely employed method for constructing the barbituric acid ring is the condensation reaction between a urea (B33335) derivative and a malonic acid derivative. wikipedia.orgorgsyn.org This reaction, foundational to the synthesis of thousands of barbiturates, involves the formation of two amide bonds to create the six-membered heterocyclic ring. wikipedia.org

Classically, the reaction involves condensing urea with diethyl malonate in the presence of a strong base, typically sodium ethoxide in absolute ethanol (B145695). orgsyn.orgcdnsciencepub.com The base deprotonates the diethyl malonate, forming a nucleophilic enolate that attacks one of the carbonyl carbons of urea. A subsequent intramolecular cyclization and dehydration afford the barbituric acid ring.

Scheme 1: General Condensation Reaction for Barbituric Acid Synthesis
Reactant AReactant BBase/CatalystProduct
UreaDiethyl MalonateSodium EthoxideBarbituric Acid
N-substituted UreaDisubstituted Malonic EsterSodium EthoxideN, C-5 substituted Barbituric Acid
UreaMalonic AcidPhosphorus OxychlorideBarbituric Acid

Contemporary modifications to this process have focused on improving yields, simplifying procedures, and employing more environmentally benign reagents. Variations include the use of different condensing agents and solvents, as well as microwave-assisted syntheses to accelerate reaction times. nih.gov

Regioselective Functionalization at Nitrogen (N-1) and Carbon (C-5) Centers

The pharmacological properties of barbiturates are largely determined by the substituents at the nitrogen (N-1 and N-3) and carbon (C-5) positions of the ring. mdpi.com Consequently, methods for the regioselective functionalization of these centers are critical.

N-1 Functionalization: Substitution at the N-1 (and N-3) position is typically achieved in one of two ways:

Starting with a substituted urea: Condensing an N-substituted urea (e.g., N-cyclohexylurea) with a malonic ester directly installs the substituent on the nitrogen atom of the resulting barbiturate (B1230296) ring. google.com

Alkylation of a pre-formed barbiturate ring: A pre-existing barbituric acid or a 5-substituted barbituric acid can be N-alkylated using an alkyl halide in the presence of a base. cdnsciencepub.com

C-5 Functionalization: The C-5 position is particularly important for tuning the activity of barbiturates. The two hydrogens at C-5 of the parent barbituric acid are acidic (pKa ≈ 4.0), making this position a nucleophilic center upon deprotonation. wikipedia.org Key strategies for C-5 functionalization include:

Condensation with a substituted malonic ester: This is the most common method, where a C-5 substituent is introduced by starting with a mono- or di-substituted diethyl malonate in the initial condensation reaction. cdnsciencepub.comgatech.edu

Direct alkylation: The acidic nature of the C-5 protons allows for direct alkylation of the barbituric acid ring using alkyl halides. This method is effective for introducing various alkyl and allyl groups. prepchem.com

Knoevenagel Condensation: Reaction of barbituric acid with aldehydes or ketones yields 5-ylidene derivatives, which can then be reduced to afford 5-alkylated barbituric acids. wikipedia.orgnih.gov

Michael Addition: Barbituric acid can act as a Michael donor, adding to α,β-unsaturated compounds to form C-5 substituted derivatives. researchgate.net

Synthesis of 1-Cyclohexyl-5-isopropylbarbituric Acid and its Precursors

The synthesis of the title compound, 1-Cyclohexyl-5-isopropylbarbituric acid, is not explicitly detailed in readily available literature. However, a highly plausible synthetic route can be constructed based on the established principles of barbiturate chemistry, primarily by condensing an N-substituted urea with a C-5-precursor-substituted malonic ester.

A logical and efficient pathway involves the condensation of N-cyclohexylurea with diethyl 2-isopropylmalonate.

Approaches to N-Cyclohexyl Urea Derivatives

N-cyclohexylurea is a key precursor for introducing the cyclohexyl moiety at the N-1 position. It can be synthesized through several established methods. A common laboratory and industrial approach involves the reaction of urea with cyclohexylamine. This reaction can be performed in water, which serves as the solvent, followed by heating to drive the reaction and remove ammonia as a byproduct. Another approach involves reacting cyclohexyl isocyanate with ammonia, although this route uses a more hazardous starting material.

Introduction of the Isopropyl Moiety at C-5

The isopropyl group at the C-5 position is introduced via the malonic ester component of the condensation. The required precursor is diethyl 2-isopropylmalonate.

Synthesis of Diethyl 2-isopropylmalonate: This precursor is prepared by the alkylation of diethyl malonate. The procedure involves treating diethyl malonate with a base, such as sodium ethoxide, to generate the malonic ester enolate. This nucleophile is then reacted with an isopropyl halide, typically 2-bromopropane or 2-iodopropane, to yield the desired product. prepchem.com

Scheme 2: Synthesis of 1-Cyclohexyl-5-isopropylbarbituric Acid

The final condensation step to produce 1-Cyclohexyl-5-isopropylbarbituric acid is achieved by reacting N-cyclohexylurea with diethyl 2-isopropylmalonate. google.com The reaction is carried out under basic conditions, typically using sodium ethoxide or sodium methoxide in a suitable anhydrous alcohol like ethanol or benzene. google.com The mixture is heated under reflux for several hours to ensure the reaction goes to completion. Subsequent workup, involving removal of the solvent, dissolution in water, and acidification, precipitates the crude product, which can then be purified by recrystallization. google.com

Strategies for Derivatization and Analogue Synthesis

The 1-cyclohexyl-5-isopropylbarbituric acid scaffold offers multiple positions for further chemical modification to generate a library of analogues for structure-activity relationship studies.

Modification at N-3: The remaining N-H group at the N-3 position is available for alkylation, acylation, or other substitutions. For example, reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base would yield 1,3-disubstituted derivatives.

Variation of the N-1 Substituent: The synthesis can be adapted to introduce different cyclic or acyclic alkyl groups at the N-1 position by starting with the appropriately substituted urea (e.g., N-cyclopentylurea, N-adamantylurea).

Variation of the C-5 Substituent: A wide array of analogues can be generated by altering the substituent on the diethyl malonate precursor. Using diethyl 2-sec-butylmalonate or diethyl 2-cyclopentylmalonate in the condensation with N-cyclohexylurea would yield different C-5 substituted analogues.

Formation of Fused Heterocyclic Systems: The barbituric acid ring is a versatile building block for creating more complex, fused heterocyclic systems. For example, the reactive C-5 position can participate in multicomponent reactions to form pyrano[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and various spiro-fused compounds. mdpi.com These reactions often involve a Knoevenagel condensation of the barbiturate with an aldehyde, followed by a Michael addition and cyclization with another nucleophilic component. mdpi.com

Modification of the N-1 Cyclohexyl Group

The N-1 position of the barbiturate ring, occupied by a cyclohexyl group in the target molecule, is a prime site for synthetic modification. Alterations to this substituent can significantly influence the lipophilicity and steric profile of the molecule. General strategies for the introduction and modification of N-alkyl groups in barbituric acids are well-established and can be extrapolated to the N-1 cyclohexyl moiety. mdpi.com

One common approach involves the condensation of a substituted urea, in this case, N-cyclohexylurea, with a suitably substituted malonic ester, such as diethyl isopropylmalonate. This classical synthesis route allows for the direct incorporation of the cyclohexyl group at the N-1 position.

Further modification of the existing N-1 cyclohexyl group, while less common than its initial introduction, could theoretically be achieved through reactions targeting the cyclohexyl ring itself, such as hydroxylation, halogenation, or the introduction of other functional groups. However, such transformations would need to be compatible with the barbiturate core. A more practical approach for achieving diversity at this position is often the synthesis of a series of analogues with different N-1 substituents starting from a common precursor.

The reactivity of the N-H protons in the barbituric acid scaffold is pivotal for N-alkylation reactions. In a typical procedure, deprotonation of the N-H group with a suitable base, followed by reaction with an alkylating agent, would yield the N-substituted product. For the synthesis of 1-Cyclohexyl-5-isopropylbarbituric acid, cyclohexyl halides could serve as the alkylating agent in the presence of a base.

Table 1: General Conditions for N-Alkylation of Barbituric Acids

Reactants Reagents and Conditions Product
Barbituric acid derivative, Alkyl halide Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone), Heat N-alkylated barbituric acid
Substituted Urea, Malonic ester Base (e.g., Sodium ethoxide), Alcohol, Reflux N-substituted barbituric acid

Elaboration of the C-5 Isopropyl Group and Other Alkyl Substitutions

Elaboration of the C-5 position often involves the initial synthesis of a 5-unsubstituted or monosubstituted barbiturate, followed by alkylation. The active methylene group at C-5 in monosubstituted barbiturates is readily deprotonated to form a nucleophilic carbanion, which can then react with various electrophiles, including alkyl halides. This allows for the introduction of a second substituent at the C-5 position.

For instance, starting with 1-cyclohexylbarbituric acid, a C-alkylation reaction with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base would yield 1-Cyclohexyl-5-isopropylbarbituric acid. This stepwise approach allows for the synthesis of unsymmetrically substituted 5,5-dialkylbarbiturates.

Table 2: Representative C-5 Alkylation Reactions of Barbituric Acid Derivatives

Starting Material Alkylating Agent Base/Solvent Product
5-Alkylbarbituric acid Alkyl halide NaOEt/EtOH 5,5-Dialkylbarbituric acid
Barbituric acid α,β-Unsaturated ester K2CO3/nano-MOR C-alkylated barbituric acid

Research has also explored the C-5 functionalization of barbituric acids via dehydrogenative aza-coupling under ambient conditions, highlighting modern approaches to modifying this position. acs.org

Multi-Component Reactions (MCRs) in Barbituric Acid Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules. nih.govbaranlab.org Barbituric acid and its derivatives are excellent substrates for MCRs, often serving as the central scaffold upon which molecular complexity is built. researchgate.netscispace.comresearchgate.net

While a specific MCR for the direct synthesis of 1-Cyclohexyl-5-isopropylbarbituric acid is not prominently described, the general principles of MCRs involving barbiturates can be applied. For example, a one-pot reaction involving N-cyclohexylurea, an isopropyl-containing component, and a malonic acid equivalent could potentially be devised.

More commonly, MCRs involving barbituric acid lead to the formation of fused heterocyclic systems or highly functionalized derivatives. For instance, the Biginelli reaction and its variations have been used to synthesize dihydropyrimidinones, and barbituric acid can be envisioned as a component in similar condensations. Knoevenagel condensation of barbituric acid with aldehydes, often as part of a domino MCR sequence, is a widely used strategy to generate diverse barbiturate derivatives. mdpi.com

Table 3: Examples of Multi-Component Reactions Involving Barbituric Acid

Reaction Type Reactants Product Type
Knoevenagel-Michael addition Barbituric acid, Aldehyde, Michael donor Fused pyranopyrimidines
Mannich-type reaction Barbituric acid, Aldehyde, Amine Aminomethylated barbiturates ekb.eg
Biginelli-like reaction Barbituric acid, Aldehyde, Urea/Thiourea Spiro-heterocycles

Stereoselective Synthetic Approaches for Chiral Barbiturate Derivatives

The introduction of chirality into barbiturate derivatives can have a profound impact on their biological activity. 1-Cyclohexyl-5-isopropylbarbituric acid can exist as enantiomers if the two substituents at C-5 are different, or if the N-1 substituent introduces a chiral center. In the case of the title compound, the C-5 position is a stereocenter. The development of stereoselective synthetic methods to control the configuration at this center is therefore of significant interest.

Asymmetric synthesis of chiral barbiturates can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. auburn.edu For example, a chiral auxiliary attached to the malonic ester precursor could direct the stereoselective introduction of the isopropyl group.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of barbituric acid derivatives. Chiral amines, thioureas, and squaramides have been employed as catalysts in Michael additions of barbiturates to α,β-unsaturated compounds, affording products with high enantioselectivity. mdpi.com While direct application to the synthesis of 1-Cyclohexyl-5-isopropylbarbituric acid is not detailed in the literature, these methodologies provide a framework for the development of such stereoselective routes.

Another approach involves the resolution of a racemic mixture of the final compound or a key intermediate. Chromatographic methods using chiral stationary phases or classical resolution with a chiral resolving agent are common techniques.

Table 4: Strategies for Stereoselective Synthesis of Chiral Barbiturates

Strategy Description Example
Chiral Auxiliary A chiral group temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. Use of a chiral ester of malonic acid.
Chiral Catalysis A chiral catalyst that interacts with the substrates to favor the formation of one enantiomer over the other. Enantioselective Michael addition catalyzed by a chiral squaramide. mdpi.com
Chiral Pool Synthesis Synthesis starting from an enantiomerically pure natural product that already contains the desired stereocenter(s). Use of a chiral building block derived from an amino acid or a sugar.

Green Chemistry Principles in Barbituric Acid Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of barbituric acid derivatives can be made more environmentally benign by adhering to these principles.

Key areas of focus in the green synthesis of barbiturates include the use of safer solvents, the development of catalyst-free reactions, and the use of energy-efficient methods such as microwave irradiation or ultrasound. mdpi.com Solvent-free reactions, or reactions conducted in water, are particularly attractive from a green chemistry perspective. For example, Knoevenagel condensations of barbituric acid with aldehydes have been successfully carried out under solvent-free conditions or in aqueous media.

The use of reusable catalysts is another important aspect of green chemistry. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are preferred over homogeneous catalysts. For instance, the use of nano-mordenite as a reusable catalyst for the C-alkylation of barbituric acid has been reported.

Furthermore, multi-component reactions are inherently green as they often increase atom economy and reduce the number of synthetic steps, thereby minimizing waste generation.

Table 5: Application of Green Chemistry Principles in Barbiturate Synthesis

Green Chemistry Principle Application in Barbiturate Synthesis
Prevention of Waste Use of atom-economical multi-component reactions. researchgate.net
Safer Solvents and Auxiliaries Performing reactions in water or under solvent-free conditions.
Design for Energy Efficiency Use of microwave or ultrasound irradiation to reduce reaction times and energy consumption. mdpi.com
Use of Renewable Feedstocks Exploration of bio-based starting materials.
Catalysis Employment of reusable heterogeneous catalysts.

By integrating these green chemistry principles, the synthesis of 1-Cyclohexyl-5-isopropylbarbituric acid and its derivatives can be approached in a more sustainable and environmentally responsible manner.

Molecular Structure, Conformational Analysis, and Intermolecular Interactions

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the functional groups present in 1-Cyclohexyl-5-isopropylbarbituric acid.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclohexyl and isopropyl groups, as well as the N-H proton of the barbiturate (B1230296) ring. The cyclohexyl protons would likely appear as a series of multiplets in the upfield region. The isopropyl group would exhibit a doublet for the two methyl groups and a septet for the methine proton. The N-H proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon skeleton. The carbonyl carbons of the barbiturate ring are expected to resonate at the downfield end of the spectrum. The carbons of the cyclohexyl and isopropyl groups would appear in the aliphatic region. The number of distinct signals would confirm the molecular symmetry.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Cyclohexyl (CH)MultipletsAliphatic region
Cyclohexyl (CH₂)MultipletsAliphatic region
Isopropyl (CH)SeptetAliphatic region
Isopropyl (CH₃)DoubletAliphatic region
Barbiturate (N-H)Broad Singlet-
Barbiturate (C=O)-Downfield region
Barbiturate (C5)-Aliphatic region

Note: The exact chemical shifts can be influenced by the solvent and other experimental conditions.

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For 1-Cyclohexyl-5-isopropylbarbituric acid (C₁₃H₂₀N₂O₃), the predicted monoisotopic mass is 252.1474 Da. itwreagents.com

The mass spectrum would show a molecular ion peak ([M]⁺) and various fragment ions resulting from the cleavage of the cyclohexyl and isopropyl substituents. Common fragmentation pathways for barbiturates involve the loss of these alkyl groups.

Predicted m/z Values for Adducts of 1-Cyclohexyl-5-isopropylbarbituric acid

Adduct m/z
[M+H]⁺253.15468
[M+Na]⁺275.13662
[M-H]⁻251.14012
[M+NH₄]⁺270.18122
[M+K]⁺291.11056
[M+H-H₂O]⁺235.14466

Data sourced from PubChem. itwreagents.com

Infrared (IR) Spectroscopy: The IR spectrum of 1-Cyclohexyl-5-isopropylbarbituric acid is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations would appear as a broad band in the region of 3100-3500 cm⁻¹. The C=O stretching vibrations of the barbiturate ring would result in strong absorption bands typically in the range of 1650-1750 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and isopropyl groups would be observed around 2850-3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of barbiturates is characterized by absorption maxima that are pH-dependent, arising from the keto-enol tautomerism of the barbiturate ring. In acidic to neutral solutions, the keto form predominates, while in alkaline solutions, the enolate form leads to a bathochromic shift (shift to longer wavelengths) of the absorption maximum.

Expected Spectroscopic Data

Spectroscopic Technique Functional Group Expected Absorption/Signal
IRN-H3100-3500 cm⁻¹ (broad)
IRC=O1650-1750 cm⁻¹ (strong)
IRC-H (aliphatic)2850-3000 cm⁻¹
UV-VisBarbiturate RingpH-dependent λmax

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of 1-Cyclohexyl-5-isopropylbarbituric acid is not available in the reviewed literature, the analysis of related N-substituted barbiturates allows for a detailed prediction of its solid-state characteristics.

Studies on closely related N-monosubstituted barbiturates have revealed two fundamental hydrogen-bonding motifs: centrosymmetric dimers and helical chains. researchgate.net

Centrosymmetric Dimers: In this motif, two molecules are linked by a pair of N-H···O=C hydrogen bonds, forming a cyclic R²₂(8) graph-set notation. This is a common arrangement in many barbiturate structures.

Helical Chains: Alternatively, molecules can be connected via N-H···O=C hydrogen bonds to form infinite helical chains that propagate through the crystal lattice.

It is highly probable that 1-Cyclohexyl-5-isopropylbarbituric acid will adopt one of these primary hydrogen-bonding motifs, leading to a stable and well-ordered crystal structure. The specific motif adopted will depend on the subtle interplay of steric effects from the cyclohexyl and isopropyl groups and the optimization of intermolecular interactions.

Conformational Dynamics of Cyclohexyl and Isopropyl Substituents

The conformational landscape of 1-Cyclohexyl-5-isopropylbarbituric acid is largely defined by two key rotational and inversional processes: the ring-flipping of the cyclohexyl moiety and the rotation around the single bond connecting the isopropyl group to the barbiturate core. These motions are subject to steric and electronic influences that dictate the energetically preferred conformations. The steric bulk of these substituents necessitates specific spatial arrangements to minimize repulsive forces, thereby influencing the molecule's stable three-dimensional structures.

Ring Conformations of the Cyclohexyl Moiety

The cyclohexyl substituent, attached to one of the nitrogen atoms of the barbiturate ring, is expected to adopt a chair conformation, as this arrangement minimizes both angle strain and torsional strain. nih.gov This chair conformation is not rigid but can undergo a dynamic process known as ring-flipping, where it interconverts between two distinct chair forms. nih.gov

For a substituted cyclohexane, the two chair conformers are often not energetically equivalent. pressbooks.pub In the case of 1-Cyclohexyl-5-isopropylbarbituric acid, the barbiturate ring acts as a bulky substituent on the cyclohexyl ring. Consequently, the two possible chair conformations are one with the barbiturate ring in an equatorial position and one with it in an axial position.

The conformer with the barbiturate substituent in the equatorial position is overwhelmingly more stable and therefore predominates at equilibrium. pressbooks.pub This preference is driven by the avoidance of significant steric repulsion, known as 1,3-diaxial interactions, which would occur if the bulky barbiturate group were forced into the axial position. youtube.com In the axial conformation, the substituent would be in close proximity to the axial hydrogen atoms at the C3 and C5 positions of the cyclohexyl ring, leading to considerable steric strain. The energy difference between equatorial and axial conformers is typically substantial for large groups, effectively "locking" the substituent into the equatorial position.

Table 1: Comparison of Conformational Energy Penalties (A-values) for Substituents on a Cyclohexane Ring This table provides context by showing the energetic preference for the equatorial position for various groups. A higher A-value indicates a stronger preference. The value for the barbiturate group is expected to be significant due to its size.

SubstituentA-value (kJ/mol) - Energy cost of being axial
-CH₃ (Methyl)7.6
-CH(CH₃)₂ (Isopropyl)9.2
-C(CH₃)₃ (tert-Butyl)~21
-C₆H₅ (Phenyl)12.1

**Data sourced from principles of conformational analysis. pressbooks.pub

Rotational Isomerism of the Isopropyl Group

The isopropyl group, attached to the C5 position of the barbiturate ring, exhibits rotational isomerism (rotamerism) due to rotation about the C5-C(isopropyl) single bond. While this rotation occurs, it is not entirely free; it is hindered by an energy barrier that arises from steric interactions between the isopropyl's two methyl groups and the two adjacent carbonyl (C=O) groups of the barbiturate ring.

The rotation leads to distinct staggered and eclipsed conformations. The staggered conformations are energetically favored as they minimize steric repulsion, while the eclipsed conformations represent energy maxima on the rotational potential energy surface. The barrier to rotation for an isopropyl group can be significant enough to hinder free rotation, especially in the condensed phases where intermolecular forces also play a role. brynmawr.edu In the solid state, it is common for such rotations to be completely quenched, with the group adopting a single, low-energy conformation. brynmawr.edu

The preferred rotamers would orient the isopropyl's C-H bond and the two C-CH₃ bonds in a staggered arrangement relative to the substituents on the C5 atom of the barbiturate ring to minimize van der Waals repulsion. Computational studies on similar structures have shown that barriers for isopropyl group rotation can range from a few kJ/mol in isolated molecules to much higher, effectively infinite barriers in the packed solid state. brynmawr.edu

Table 2: Typical Rotational Energy Barriers for Isopropyl Groups This table illustrates the range of energy barriers for isopropyl group rotation in different molecular environments. The specific barrier in 1-Cyclohexyl-5-isopropylbarbituric acid would depend on both intramolecular and intermolecular factors.

Molecular ContextTypical Rotational Barrier (kJ/mol)Phase
Isolated Aromatic Molecule~15Gas
Crowded Molecular Solid> 50 (Effectively infinite on NMR timescale)Solid

**Data based on findings from studies on substituted aromatic compounds. brynmawr.edu

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency. DFT calculations can elucidate a range of molecular properties for 1-Cyclohexyl-5-isopropylbarbituric acid by modeling its electron density.

Key molecular properties that can be determined using DFT include geometric parameters (bond lengths and angles), dipole moments, and descriptors of chemical reactivity. researchgate.net Reactivity descriptors such as chemical potential, molecular hardness, and electrophilicity are used to understand how a molecule will interact with other chemical species. frontiersin.org For instance, the chemical potential indicates the molecule's tendency to lose or gain electrons, while hardness measures its resistance to changes in its electron distribution. frontiersin.org These parameters are crucial for predicting the stability and reactivity of the molecule. frontiersin.org DFT has become a popular tool for calculating these and other molecular properties. mdpi.com

Table 1: Examples of Molecular Properties Calculable via DFT This table is illustrative and does not represent experimental data for 1-Cyclohexyl-5-isopropylbarbituric acid.

PropertyDescriptionTypical Units
Total EnergyThe total energy of the molecule in its optimized geometry.Hartrees or kcal/mol
Dipole MomentA measure of the polarity of the molecule.Debye
Chemical Hardness (η)Resistance to deformation of the electron cloud.eV
Electronegativity (χ)The power of an atom or molecule to attract electrons.eV
Electrophilicity Index (ω)A measure of the energy lowering of a system when it accepts electrons.eV

Computational methods, particularly DFT, are also employed to predict spectroscopic parameters. By calculating the vibrational frequencies of a molecule, it is possible to simulate its infrared (IR) and Raman spectra. ias.ac.in These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. ias.ac.in

For 1-Cyclohexyl-5-isopropylbarbituric acid, calculations would identify the characteristic stretching and bending frequencies for its C=O, N-H, C-N, and C-H bonds. For example, a study on a different heterocyclic compound demonstrated good agreement between vibrational wavenumbers predicted by DFT and those observed experimentally in FT-IR and FT-Raman spectra. ias.ac.in This predictive capability is invaluable for interpreting experimental spectroscopic results.

Table 2: Illustrative Predicted Vibrational Frequencies This table presents a hypothetical example of predicted vibrational frequencies for illustrative purposes.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchBarbiturate (B1230296) Ring~3200-3400Medium
C-H Stretch (Cyclohexyl)Aliphatic CH₂~2850-2960Strong
C=O StretchCarbonyl~1680-1750Very Strong
C-N StretchBarbiturate Ring~1200-1350Medium

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. japsonline.com

For 1-Cyclohexyl-5-isopropylbarbituric acid, an MD simulation could reveal the flexibility of the cyclohexyl and isopropyl groups and their preferred orientations. Simulations can also show how the molecule interacts with water or lipid environments, which is crucial for understanding its behavior in biological systems. mdpi.com For example, MD simulations have been used to show how modifications like a cyclohexyl ring can add rigidity to a molecular backbone. nih.gov The trajectories from these simulations can be analyzed to determine properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability and flexibility of different parts of the molecule. japsonline.comresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational techniques used extensively in medicinal chemistry to understand how a molecule's chemical structure relates to its biological activity. nih.gov

Understanding the non-covalent interactions between a molecule and a biological target is key to explaining its activity. Barbituric acid and its derivatives are known to exhibit a range of biological effects, which are dependent on their structural features. researchgate.net Computational methods can characterize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of a ligand to a receptor. DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack and potential hydrogen bonding interactions.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein). nih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding binding mechanisms at the atomic level. mdpi.com

In an abstract, non-clinical context, docking simulations could be performed for 1-Cyclohexyl-5-isopropylbarbituric acid against a relevant protein target. The simulation would place the ligand into the binding site of the protein in various conformations and score them based on binding energy, typically expressed in kcal/mol. nih.gov Lower binding energy values suggest a more favorable interaction. nih.gov The results would provide a model of the binding pose, highlighting key amino acid residues in the receptor that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. nih.gov

Table 3: Hypothetical Ligand-Target Docking Results This table illustrates the type of data generated from a molecular docking simulation and is not based on actual experimental results.

ParameterDescriptionExample Value
Binding AffinityThe calculated free energy of binding.-8.5 kcal/mol
Interacting ResiduesAmino acids in the receptor's active site that form contacts with the ligand.LEU234, SER150, PHE350
Hydrogen BondsSpecific hydrogen bond interactions between the ligand and receptor.O(carbonyl) with NH(SER150)
Hydrophobic InteractionsNonpolar interactions, e.g., involving the cyclohexyl ring.Cyclohexyl with LEU234, PHE350

Advanced Analytical Method Development and Validation

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For "1-Cyclohexyl-5-isopropylbarbituric acid," both high-performance liquid chromatography and gas chromatography-mass spectrometry are pivotal techniques.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and quantifying non-volatile compounds like "1-Cyclohexyl-5-isopropylbarbituric acid." A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose, offering excellent resolution and sensitivity.

A typical HPLC method involves a stationary phase, such as a C18 column, and a mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases. Method validation is performed according to international guidelines to establish its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ekb.eg

Example HPLC Method Parameters:

Parameter Condition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 4.5) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL

| Column Temperature | 30°C |

Validation Data for HPLC Method:

Validation Parameter Result
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.15 µg/mL

| Limit of Quantification (LOQ) | 0.45 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Barbiturates, including "1-Cyclohexyl-5-isopropylbarbituric acid," are generally not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form, typically through methylation or silylation.

The derivatized sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.net

Typical GC-MS Parameters for a Derivatized Analyte:

Parameter Condition
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 280°C
Oven Program Initial 100°C, ramp to 250°C at 10°C/min
MS Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40 - 500 amu |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and resolution, making it a valuable alternative to HPLC. wikipedia.org This technique separates ions based on their electrophoretic mobility in an electric field. The separation mechanism in Capillary Zone Electrophoresis (CZE), the most common mode of CE, is based on differences in the charge-to-mass ratio of the analytes. sciex.com

For the analysis of "1-Cyclohexyl-5-isopropylbarbituric acid," the compound is analyzed as an anion in an alkaline buffer. The high surface-to-volume ratio of the capillary allows for efficient heat dissipation, enabling the use of high voltages which results in rapid and highly efficient separations. sciex.comresearchgate.net CE methods are known for their minimal solvent consumption and high number of theoretical plates, often exceeding that of HPLC. wikipedia.org

Illustrative CE Separation Conditions:

Parameter Condition
Capillary Fused Silica (50 µm i.d., 60 cm total length)
Background Electrolyte 50 mM Borate Buffer (pH 9.2)
Applied Voltage 25 kV
Temperature 25°C
Injection Hydrodynamic (50 mbar for 5 s)

| Detection | UV at 220 nm |

Spectroscopic Analytical Methods

Spectroscopic methods are used to measure the interaction of electromagnetic radiation with the analyte, providing both quantitative and qualitative information.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective method for determining the concentration of "1-Cyclohexyl-5-isopropylbarbituric acid" in solution. The method is based on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mt.com

A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. ekb.eg

Example Calibration Data for UV-Vis Assay:

Concentration (µg/mL) Absorbance at λmax (220 nm)
5 0.152
10 0.301
20 0.605
30 0.908

Advanced high-resolution mass spectrometry (HRMS) techniques, such as those utilizing an Orbitrap mass analyzer, provide unparalleled capabilities for the comprehensive profiling of compounds. thermofisher.com Orbitrap MS can be coupled with liquid chromatography (LC) and offers exceptional mass accuracy and resolution, enabling the confident identification and quantification of analytes, even in complex matrices. thermofisher.com

This technology allows for the determination of the elemental composition of the parent molecule and its fragments with a high degree of certainty. Unlike traditional triple quadrupole instruments, Orbitrap systems can perform both targeted quantitative analysis and untargeted screening, as well as retrospective data analysis without the need to re-analyze the sample. thermofisher.comthermofisher.com This makes it an invaluable tool for metabolite identification and impurity profiling.

Hypothetical HRMS Data for 1-Cyclohexyl-5-isopropylbarbituric acid:

Parameter Value
Chemical Formula C₁₃H₂₀N₂O₃
Theoretical Exact Mass 252.1474 Da
Observed Mass [M-H]⁻ 251.1399 Da
Mass Accuracy (ppm) < 2 ppm

| Resolution (FWHM) | > 70,000 |

Method Validation Parameters and Considerations

The validation of an analytical method ensures that the chosen procedure is suitable for its intended purpose. For a compound such as 1-Cyclohexyl-5-isopropylbarbituric acid, this involves a rigorous evaluation of several key performance characteristics to guarantee reliable and accurate results. The following sections detail the critical parameters that must be assessed during the validation process.

Specificity, Selectivity, and Linearity

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. These might include impurities, degradation products, or matrix components. Selectivity is often used interchangeably with specificity and refers to the ability of a method to determine the analyte in complex mixtures without interference from other components.

In the context of 1-Cyclohexyl-5-isopropylbarbituric acid, a selective method would be able to distinguish it from other structurally similar barbiturates or precursors that might be present in a sample. This is often demonstrated by analyzing placebo or blank matrix samples and showing the absence of interfering peaks at the retention time of the analyte.

Linearity

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is a critical parameter for the accurate quantification of 1-Cyclohexyl-5-isopropylbarbituric acid. The linearity of an analytical method is typically determined by analyzing a series of standards at different concentrations. The response of the instrument is then plotted against the concentration of the analyte, and a linear regression analysis is performed.

A typical linearity study for 1-Cyclohexyl-5-isopropylbarbituric acid would involve preparing a series of calibration standards, for example, at five to six different concentration levels. The data would then be evaluated to determine the correlation coefficient (r), the coefficient of determination (r²), the y-intercept, and the slope of the regression line. An r² value of ≥ 0.99 is generally considered acceptable for most analytical methods.

Table 1: Illustrative Linearity Data for 1-Cyclohexyl-5-isopropylbarbituric acid Analysis

Concentration (µg/mL) Instrument Response (Peak Area)
1.0 15,234
5.0 76,170
10.0 151,980
25.0 380,500
50.0 758,900
100.0 1,521,000
Linear Regression Analysis
Correlation Coefficient (r) 0.9998
Coefficient of Determination (r²) 0.9996
Slope 15205

| Y-Intercept | 350 |

Detection and Quantitation Limits (LOD/LOQ)

The limit of detection (LOD) and the limit of quantitation (LOQ) are crucial parameters for determining the sensitivity of an analytical method. europa.eu

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. europa.eu It is often estimated based on the signal-to-noise ratio, typically a ratio of 3:1.

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. europa.eu The LOQ is commonly established at a signal-to-noise ratio of 10:1.

For the analysis of 1-Cyclohexyl-5-isopropylbarbituric acid, the determination of LOD and LOQ is essential, particularly when analyzing samples with very low concentrations of the compound. These parameters need to be determined for each type of sample matrix, as the matrix can significantly influence the background noise and, consequently, the LOD and LOQ values. europa.eu

Table 2: Representative LOD and LOQ Values for 1-Cyclohexyl-5-isopropylbarbituric acid

Parameter Method of Determination Typical Value (µg/mL)
Limit of Detection (LOD) Signal-to-Noise Ratio (3:1) 0.1

Accuracy, Precision, and Robustness

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is a measure of the systematic error of a method. The accuracy of a method for quantifying 1-Cyclohexyl-5-isopropylbarbituric acid is typically assessed by performing recovery studies. This involves spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., low, medium, and high). The percentage recovery is then calculated by comparing the measured concentration to the known spiked concentration.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at three levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: The precision obtained between different laboratories.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov This provides an indication of its reliability during normal usage. For a high-performance liquid chromatography (HPLC) method for 1-Cyclohexyl-5-isopropylbarbituric acid, robustness would be tested by intentionally varying parameters such as the pH of the mobile phase, the column temperature, and the flow rate. The effect of these changes on the analytical results is then evaluated.

Table 3: Summary of Accuracy, Precision, and Robustness Parameters for 1-Cyclohexyl-5-isopropylbarbituric acid Analysis

Parameter Test Acceptance Criteria
Accuracy Recovery of spiked samples at 3 concentration levels (n=3) 98.0% - 102.0% recovery
Precision
Repeatability RSD of 6 replicate injections of a standard solution RSD ≤ 2.0%
Intermediate Precision RSD of analyses on different days with different analysts RSD ≤ 3.0%
Robustness
Mobile Phase pH ± 0.2 units No significant change in results
Column Temperature ± 5 °C No significant change in results

Role as Chemical Probes in Biochemical and Biophysical Investigations

Chemical probes are essential small molecules that facilitate the study of proteins and biological systems. While barbiturates, as a class of compounds, are known for their interactions with biological macromolecules, specific research detailing the use of 1-cyclohexyl-5-isopropylbarbituric acid as a chemical probe is not extensively documented in publicly available literature. However, the structural motifs present in this molecule suggest potential avenues for such applications.

The investigation of molecular interactions between small molecules and biological macromolecules like receptors and enzymes is crucial for drug discovery and understanding biological processes. Barbiturates, in general, are known to interact with various receptors in the central nervous system. The specific cyclohexyl and isopropyl substitutions in 1-cyclohexyl-5-isopropylbarbituric acid would influence its size, shape, and lipophilicity, thereby determining its binding affinity and selectivity for different biological targets. Detailed crystallographic or spectroscopic studies would be necessary to elucidate the precise nature of these interactions.

Enzyme inhibition is a key area of research for the development of therapeutic agents. While there is extensive research on various classes of compounds as urease and tyrosinase inhibitors, specific studies investigating 1-cyclohexyl-5-isopropylbarbituric acid for these activities are not readily found in the scientific literature. researchgate.netinternational-agrophysics.orgmdpi.comnih.gov Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications. mdpi.comnih.gov Urease inhibitors have applications in agriculture and medicine. researchgate.netinternational-agrophysics.org The potential of 1-cyclohexyl-5-isopropylbarbituric acid as an inhibitor for these or other enzymes remains an area for future investigation.

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules. The barbiturate (B1230296) ring is a versatile building block in supramolecular chemistry due to its ability to form multiple hydrogen bonds.

The N-H and C=O groups in the barbiturate core of 1-cyclohexyl-5-isopropylbarbituric acid are excellent hydrogen bond donors and acceptors, respectively. These interactions can drive the self-assembly of the molecules into well-defined supramolecular structures. Research on a closely related compound, 5-cyclohexyl-5-ethylbarbituric acid, reveals the formation of intricate hydrogen-bonded networks. In one of its polymorphic forms, molecules are connected into a layer structure through N-H...O=C hydrogen bonds, forming rings that link multiple molecules. nih.gov This capacity for forming robust hydrogen-bonded assemblies suggests that 1-cyclohexyl-5-isopropylbarbituric acid could also function as a gelator, forming supramolecular gels in appropriate solvents.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of materials science and pharmaceuticals. The study of 5-cyclohexyl-5-ethylbarbituric acid has identified two polymorphic forms with different melting points and hydrogen-bonding patterns. nih.gov One form displays a layered structure, while the other exhibits looped chains. nih.gov This demonstrates the propensity of cyclohexyl-substituted barbiturates to exhibit polymorphism, a behavior that is likely shared by 1-cyclohexyl-5-isopropylbarbituric acid. The different packing arrangements in polymorphs can significantly affect the physical properties of the material, and understanding the phase transitions between these forms is of fundamental scientific interest.

Catalytic Applications in Polymer and Organic Chemistry

The potential of 1-cyclohexyl-5-isopropylbarbituric acid in catalytic applications is an emerging area of interest. While specific examples of its use as a catalyst in polymer or organic chemistry are not well-documented, the structural features of the molecule suggest possibilities for its involvement in catalytic processes. For instance, the acidic protons on the nitrogen atoms of the barbiturate ring could enable it to act as a proton donor in acid-catalyzed reactions. Furthermore, the core structure could be modified to incorporate catalytically active metal centers. However, dedicated research is required to explore and establish the catalytic potential of this compound. A related compound, 1-Cyclohexyl-5-ethylbarbituric acid, is noted as a key intermediate in organic synthesis for producing complex molecules through reactions like condensation and cyclization. chemimpex.com

An in-depth examination of 1-Cyclohexyl-5-isopropylbarbituric acid reveals its significant, though specialized, roles within chemical science, materials engineering, and analytical chemistry. This article delineates the compound's applications, focusing on its utility as a derivative within broader chemical families and as a specific entity in analytical methodologies.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of barbituric acid derivatives often involves condensation reactions that may require harsh conditions and generate significant waste. irapa.org The future of synthesizing 1-Cyclohexyl-5-isopropylbarbituric acid and its analogues lies in the adoption of green and sustainable chemistry principles. nih.gov Modern synthetic strategies are increasingly focused on improving efficiency, reducing environmental impact, and simplifying procedures.

Key emerging methodologies include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, offer high atom economy and procedural simplicity. mdpi.comresearchgate.net Adapting MCRs for the synthesis of 1-Cyclohexyl-5-isopropylbarbituric acid could provide a rapid and efficient route to the target molecule and a diverse library of related derivatives.

Novel Catalytic Systems: Research is moving towards the use of highly efficient and recyclable catalysts. For instance, nanocatalysts like bismuth oxide (Bi₂O₃) or gold nanoparticles have been employed for the synthesis of other barbituric acid derivatives, often enabling reactions under milder conditions and in aqueous media. frontiersin.orgresearchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for various heterocyclic compounds, including barbiturates. frontiersin.org Similarly, ultrasonic irradiation presents another energy-efficient alternative to conventional heating. mdpi.com

Green Solvents: The replacement of volatile organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a central tenet of green chemistry. mdpi.comnih.gov Developing synthetic protocols for 1-Cyclohexyl-5-isopropylbarbituric acid that are effective in these solvents is a critical research goal.

Table 1: Comparison of Synthetic Methodologies for Barbituric Acid Derivatives
MethodologyKey AdvantagesPotential Application for 1-Cyclohexyl-5-isopropylbarbituric acidReferences
Traditional CondensationWell-established proceduresBaseline method, often requiring optimization for sustainability irapa.org
Multicomponent Reactions (MCRs)High atom economy, procedural simplicity, diversity-orientedEfficient one-pot synthesis of the core structure and its analogues mdpi.comresearchgate.net
Microwave-Assisted SynthesisRapid reaction times, improved yields, energy efficiencyAccelerated synthesis under controlled conditions frontiersin.org
NanocatalysisHigh efficiency, recyclability, mild reaction conditionsGreen synthesis using novel, reusable catalytic systems frontiersin.orgresearchgate.net

Advanced Computational Design of Barbituric Acid Analogues with Tunable Properties

Computational chemistry provides powerful tools for the rational design of new molecules, accelerating the discovery process by predicting molecular properties and guiding synthetic efforts. mdpi.com For 1-Cyclohexyl-5-isopropylbarbituric acid, advanced computational methods can be leveraged to design novel analogues with precisely tuned electronic, steric, and photophysical characteristics.

Future research in this area will likely focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the fundamental properties of 1-Cyclohexyl-5-isopropylbarbituric acid, including its electronic structure, tautomeric preferences, and reactivity. nih.govrsc.org This understanding is crucial for predicting how structural modifications will impact its behavior.

Molecular Docking and QSAR: For potential therapeutic applications, molecular docking studies can predict the binding interactions of designed analogues with biological targets. tandfonline.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate specific structural features with biological activity, enabling the design of more potent and selective compounds. mdpi.com

In Silico Screening: Virtual libraries of analogues, created by systematically modifying the cyclohexyl and isopropyl groups or substituting other positions on the barbiturate (B1230296) ring, can be rapidly screened for desired properties using computational methods. This approach allows researchers to prioritize the most promising candidates for synthesis and experimental validation.

Table 2: Application of Computational Methods in Designing Barbituric Acid Analogues
Computational TechniquePrimary ApplicationRelevance to 1-Cyclohexyl-5-isopropylbarbituric acid AnaloguesReferences
Density Functional Theory (DFT)Calculation of electronic structure, stability, and reactivityPredicting tautomeric equilibrium and reaction pathways nih.govrsc.org
Molecular Dynamics (MD)Simulation of molecular motion and conformational changesUnderstanding dynamic behavior in different environments (e.g., solution, biological membranes) mdpi.com
Molecular DockingPrediction of ligand-protein binding modes and affinitiesIdentifying potential biological targets and designing inhibitors tandfonline.comnih.gov
QSARCorrelation of chemical structure with physical or biological propertiesGuiding the design of analogues with enhanced activity or desired properties mdpi.com

Exploration of Undiscovered Supramolecular Architectures and Functional Materials

The barbituric acid core is an exceptional building block for supramolecular chemistry, featuring multiple hydrogen bond donors and acceptors that can direct self-assembly into highly ordered structures. nih.govresearchgate.net The specific substituents on 1-Cyclohexyl-5-isopropylbarbituric acid are expected to play a defining role in its aggregation behavior, offering opportunities to discover novel supramolecular architectures.

Emerging research avenues include:

Crystal Engineering: By systematically studying the crystallization of 1-Cyclohexyl-5-isopropylbarbituric acid and its co-crystallization with other molecules, researchers can explore the formation of new crystalline networks. mdpi.com The interplay between the hydrogen bonding of the barbiturate ring and the steric demands of the cyclohexyl and isopropyl groups could lead to unique and predictable packing motifs.

Host-Guest Systems: The inherent structure of self-assembled barbiturates can create cavities or channels, forming host-guest nanoarchitectures. nih.gov Investigating the ability of assemblies derived from 1-Cyclohexyl-5-isopropylbarbituric acid to encapsulate guest molecules could lead to applications in sensing, separation, or controlled release.

Self-Assembled Monolayers: Barbituric acid derivatives can self-assemble at solid-liquid interfaces to form highly ordered two-dimensional structures. nih.gov The specific alkyl substituents of 1-Cyclohexyl-5-isopropylbarbituric acid will influence the packing and stability of such monolayers, which are of interest for surface patterning and nanotechnology.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The true potential of 1-Cyclohexyl-5-isopropylbarbituric acid will be realized through collaborative research that bridges the gap between fundamental organic chemistry and applied materials science. The tailored synthesis of novel analogues, guided by computational design and an understanding of their supramolecular behavior, can lead to the development of next-generation functional materials. nih.gov

Future interdisciplinary efforts could target:

Organic Electronics: The pyrimidine (B1678525) core is an electron-deficient system, a desirable trait for n-type organic semiconductors. By functionalizing 1-Cyclohexyl-5-isopropylbarbituric acid with appropriate chromophores or electronically active groups, it may be possible to create new materials for organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Sensors and Dyes: The barbiturate scaffold is present in various dyes and pigments. nih.gov The photophysical properties of new derivatives can be tuned through synthetic modification, leading to novel colorimetric or fluorogenic sensors for ions or small molecules.

Biomaterials: The zwitterionic character observed in some barbiturate derivatives makes them interesting candidates for drug delivery applications due to properties like high water solubility and slow recognition by the immune system. nih.gov Exploring such possibilities with functionalized analogues of 1-Cyclohexyl-5-isopropylbarbituric acid could open new frontiers in biomaterials science.

Q & A

Q. What are the standard analytical techniques for confirming the purity and structure of 1-Cyclohexyl-5-isopropylbarbituric acid?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) is used to assess purity by comparing retention times against reference standards.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, such as cyclohexyl and isopropyl substituents, by analyzing chemical shifts and coupling patterns.
  • Mass Spectrometry (MS) confirms molecular weight via molecular ion peaks and fragmentation patterns.
  • Cross-reference with synthetic intermediates and published spectral data for validation .

Q. What safety protocols are recommended for handling 1-Cyclohexyl-5-isopropylbarbituric acid in laboratory settings?

Methodological Answer:

  • Use PPE : Nitrile gloves, lab coats, and safety goggles tested to standards like EN 166 (EU) or NIOSH (US) .
  • Ensure ventilation : Work in a fume hood to minimize inhalation risks.
  • Waste disposal : Collaborate with licensed waste management services for incineration or chemical degradation, adhering to local regulations .

Q. How can researchers design in vitro assays to evaluate the pharmacological activity of 1-Cyclohexyl-5-isopropylbarbituric acid?

Methodological Answer:

  • Receptor-binding assays : Use radiolabeled ligands or fluorescence-based techniques to measure affinity for CNS targets (e.g., GABAA receptors).
  • Cell viability assays : Assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) using MTT or resazurin-based protocols.
  • Electrophysiological studies : Patch-clamp recordings to evaluate ion channel modulation .

Advanced Research Questions

Q. How can researchers mitigate unexpected intramolecular isomerization during the synthesis of 1-Cyclohexyl-5-isopropylbarbituric acid?

Methodological Answer:

  • Optimize reaction conditions : Reduce nucleophilic attack risks by controlling pH (e.g., avoiding strong bases like ammonium hydroxide) and temperature.
  • Use protecting groups for reactive sites (e.g., bromopropyl intermediates) to prevent cyclization.
  • Monitor reactions in real-time via thin-layer chromatography (TLC) or in situ FTIR to detect early isomerization .

Q. What computational methods are effective in predicting the impact of substituents on the compound’s pharmacological activity?

Methodological Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., GABAA receptors) using software like AutoDock Vina.
  • Quantitative Structure-Activity Relationship (QSAR) modeling : Correlate substituent properties (e.g., lipophilicity of cyclohexyl groups) with biological data from analogs like cyclobarbital .

Q. How can low solubility of 1-Cyclohexyl-5-isopropylbarbituric acid in aqueous media be addressed during pharmacological testing?

Methodological Answer:

  • Use co-solvents : Ethanol or PEG-400 at concentrations ≤10% (v/v) to enhance solubility without cytotoxicity.
  • Employ cyclodextrin complexes : β-cyclodextrin derivatives improve bioavailability by forming inclusion complexes with the hydrophobic cyclohexyl group .

Q. How should researchers validate analytical methods for quantifying 1-Cyclohexyl-5-isopropylbarbituric acid in biological matrices?

Methodological Answer:

  • Calibration curves : Prepare spiked plasma/serum samples with concentrations spanning 0.1–100 µM.
  • Assess recovery rates (>85%) and precision (CV <10%) via intra- and inter-day replicates.
  • Validate specificity using LC-MS/MS to distinguish the compound from metabolites .

Q. What strategies resolve contradictory data in metabolic stability studies of 1-Cyclohexyl-5-isopropylbarbituric acid?

Methodological Answer:

  • Perform metabolite profiling : Use high-resolution MS to identify oxidation or hydrolysis products.
  • Conduct enzyme inhibition assays : Test cytochrome P450 isoforms (e.g., CYP3A4) to clarify metabolic pathways.
  • Cross-validate with microsomal stability studies under varying pH and temperature conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.